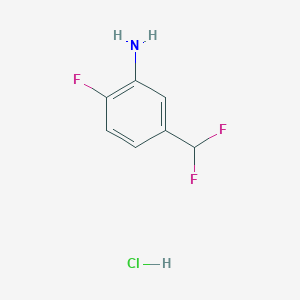

![molecular formula C29H30N4O4S3 B2683257 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 449770-33-6](/img/structure/B2683257.png)

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

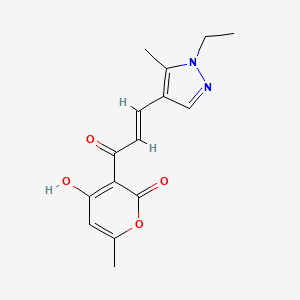

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and tetrahydrothienopyridine rings would likely contribute to the rigidity of the molecule, while the sulfonyl and benzamide groups could participate in hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the acetyl group could be hydrolyzed to yield a carboxylic acid, or it could undergo a Friedel-Crafts acylation with an aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar functional groups, the overall shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Antimalarial and Antiviral Properties

Research has explored the reactivity of derivatives containing the benzo[d]thiazol-2-yl moiety for their antimalarial activity and theoretical calculations indicating their potential as COVID-19 drugs. Compounds with this structure demonstrated significant in vitro antimalarial activity, characterized by their ADMET properties, suggesting their potential application in treating malaria and possibly COVID-19 through molecular docking studies (Fahim & Ismael, 2021).

Antimicrobial Activity

Synthesis and antimicrobial activity studies have been conducted on heterocyclic compounds based on the benzothiazol-2-ylthio moiety. These studies have shown that such compounds possess significant antimicrobial potential, underscoring their application in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Molecular Docking and Drug Design

Further research has delved into the structure-activity relationships of dual inhibitors involving the benzothiazol-2-yl moiety for their role in inhibiting PI3Kα and mTOR, crucial targets in cancer therapy. Modifications to the molecular structure have aimed to improve metabolic stability, indicating a methodical approach to designing more effective anticancer drugs (Stec et al., 2011).

Synthesis and Biological Screening

The synthesis of novel pyridine and fused pyridine derivatives, including those with the benzo[d]thiazol-2-yl moiety, has been explored for their antimicrobial and antioxidant activities. This research underscores the compound's versatility in synthesizing bioactive molecules for pharmacological screening, offering a pathway for the discovery of new drugs with varied therapeutic effects (Flefel et al., 2018).

Electrochemical Synthesis Applications

Innovative electrochemical methods have been developed for the synthesis of benzothiazoles and thiazolopyridines from thioamides, showcasing an environmentally friendly and efficient approach to producing these compounds. Such methodologies highlight the application of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide in green chemistry and sustainable drug synthesis (Qian et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O4S3/c1-18-6-5-14-33(16-18)40(36,37)21-11-9-20(10-12-21)27(35)31-29-26(28-30-23-7-3-4-8-24(23)38-28)22-13-15-32(19(2)34)17-25(22)39-29/h3-4,7-12,18H,5-6,13-17H2,1-2H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBNPLPXWWPKAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-fluorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2683176.png)

![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2683181.png)

![1-(4-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2683185.png)

![2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2683187.png)

![1-[2-(2-fluorophenoxy)acetyl]-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2683188.png)

![2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683196.png)